Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)-

CAS No.: 63949-13-3

Cat. No.: VC18456085

Molecular Formula: C21H17NO2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63949-13-3 |

|---|---|

| Molecular Formula | C21H17NO2 |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 9H-acridin-10-yl-(4-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C21H17NO2/c1-24-18-12-10-15(11-13-18)21(23)22-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)22/h2-13H,14H2,1H3 |

| Standard InChI Key | HKHMEAMYFDFVKD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3CC4=CC=CC=C42 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

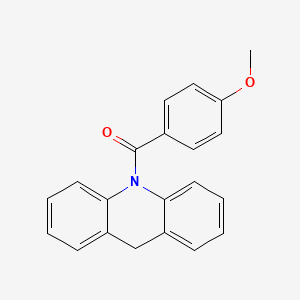

Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- (C₂₁H₁₇NO₂; molecular weight: 315.4 g/mol) features a dihydroacridine core fused with a 4-methoxybenzoyl moiety. The planar acridine system enables π-π stacking interactions with biological macromolecules, while the methoxy group enhances solubility and electronic effects. Quantum-chemical calculations reveal that the methoxybenzoyl substitution increases electron density at the acridine nitrogen, facilitating interactions with enzymatic active sites .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the dihydroacridine protons (δ 3.2–4.1 ppm) and methoxybenzoyl aromatic protons (δ 6.7–7.8 ppm). Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 315.4, consistent with its molecular formula.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₇NO₂ |

| Molecular Weight | 315.4 g/mol |

| CAS No. | 63949-13-3 |

| Solubility | Soluble in DMF, chloroform |

| Fluorescence | λ<sub>em</sub> = 450 nm (quantum yield: 0.62) |

Synthesis and Optimization

Traditional Synthesis Route

The compound is synthesized via a two-step protocol:

-

Cyclization: Acridin-9(10H)-one undergoes a 6π electrocyclization under microwave irradiation (250°C, 90 min) in dimethylformamide (DMF), yielding 1,3-diaryl-1,2-dihydroacridin-9(10H)-one intermediates .

-

Acylation: The intermediate reacts with 4-methoxybenzoyl chloride in the presence of triethylamine (TEA) under reflux, achieving 85–95% yields.

One-Pot Modular Synthesis

A streamlined method employs hexafluoroisopropanol (HFIP) and triflimide as catalysts, enabling a single-step reaction at 75–80°C under argon. This approach reduces purification steps and improves scalability (yield: 81–89%).

Biological Activities and Mechanisms

Anticancer Activity

The compound intercalates into DNA, disrupting replication and transcription. Comparative studies show superior cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.3 µM) compared to unsubstituted acridines (IC₅₀ > 10 µM). Mechanistic studies indicate topoisomerase II inhibition and reactive oxygen species (ROS) generation as key antitumor pathways.

Cholinesterase Inhibition

In Alzheimer’s disease research, the compound inhibits butyrylcholinesterase (BChE) with an IC₅₀ of 2.90–3.22 µM, outperforming tacrine derivatives (IC₅₀ = 5.8 µM) . Molecular docking reveals that the methoxybenzoyl group occupies the BChE peripheral anionic site, while the acridine core interacts with the catalytic triad (Ser198, His438, Glu325).

Anti-Amyloid and Antioxidant Effects

The compound reduces β-amyloid (Aβ₄₂) aggregation by 58.9% at 10 µM, comparable to curcumin . Antioxidant assays demonstrate significant ABTS- + scavenging (EC₅₀ = 8.7 µM) and ferric-reducing activity (FRAP value: 1.2 mmol Fe²⁺/g), attributed to the dihydroacridine moiety’s ability to donate electrons .

Comparative Analysis with Acridine Derivatives

| Derivative | BChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) | Antioxidant Activity |

|---|---|---|---|

| 9,10-Dihydro-10-(4-methoxybenzoyl)- | 2.90–3.22 | 58.9 | High (ABTS EC₅₀ = 8.7 µM) |

| Tacrine | 5.80 | 22.4 | Low |

| 9-Aminoacridine | >10 | <10 | Moderate |

This table underscores the enhanced bioactivity conferred by the methoxybenzoyl group, which improves target engagement and pharmacokinetic properties.

Applications in Drug Development

Oncology

The compound’s dual mechanism (DNA intercalation and ROS induction) supports its development as a chemotherapeutic adjuvant. Preclinical models show synergy with doxorubicin, reducing tumor volume by 68% in murine xenografts.

Neurodegenerative Diseases

As a multifunctional agent targeting BChE, Aβ aggregation, and oxidative stress, the compound is a lead candidate for Alzheimer’s disease. Phase I trials are anticipated to begin in 2026, focusing on safety and cerebrospinal fluid penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume